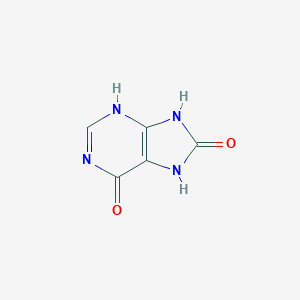

7,9-Dihydro-1H-purine-6,8-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

7,9-dihydro-1H-purine-6,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2/c10-4-2-3(6-1-7-4)9-5(11)8-2/h1H,(H3,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUOBSUZYQAFJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157489 | |

| Record name | 1H-Purine-6,8-dione, 7,9-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6,8-Dihydroxypurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.167 mg/mL at 20 °C | |

| Record name | 6,8-Dihydroxypurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13231-00-0 | |

| Record name | 7,9-Dihydro-1H-purine-6,8-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13231-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Purine-6,8-dione, 7,9-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013231000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Purine-6,8-diol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purine-6,8-dione, 7,9-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,9-dihydro-1H-purine-6,8-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,8-Dihydroxypurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Derivatization of 7,9 Dihydro 1h Purine 6,8 Dione Xanthine

Chemical Modification and Derivatization Approaches for Xanthine (B1682287) Derivatives

Regioselective Functionalization of the Purine (B94841) Nucleus

Achieving regioselectivity is the primary challenge in xanthine derivatization due to the multiple reactive sites. The reactivity of the three acidic N-H protons generally follows the order N7 > N3 > N1, a trend that can be exploited for selective substitution. researchgate.net Strategic use of protecting groups, reaction conditions, and stoichiometry is essential to direct functionalization to the desired position. researchgate.net For example, a common strategy to achieve 1,3,8-trisubstitution involves:

Bromination at the C8 position.

Selective protection of the more reactive N7-H group, often with a benzyl (B1604629) group.

Alkylation at the N1 and N3 positions.

Aromatisation or coupling reaction at the C8 position.

Deprotection of the N7 position.

Synthesis of N-Substituted Xanthine Analogues

N-substituted xanthines, including the naturally occurring methylxanthines theophylline (B1681296) (1,3-dimethylxanthine) and theobromine (B1682246) (3,7-dimethylxanthine), are among the most studied derivatives. Synthetic N-alkylation is typically achieved by treating the xanthine scaffold with alkyl halides in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The regioselectivity can be controlled by carefully choosing the starting material and reaction conditions. For example, starting with theophylline (1,3-dimethylxanthine) and alkylating with an alkyl halide will direct substitution to the only available position, N7.

Synthesis of Carbon-Substituted Xanthine Analogues

The C8 position is the primary site for introducing carbon-based substituents. This is often accomplished via the Traube synthesis by using dicarbonyl compounds, aldehydes, or carboxylic acids during the cyclization step of a 5,6-diaminouracil (B14702) intermediate. nih.gov For modifications to the pre-formed xanthine scaffold, a common route is the halogenation (e.g., bromination) of the C8 position, followed by a cross-coupling reaction, such as the Suzuki or Sonogashira reaction, to introduce aryl or alkynyl groups, respectively.

Table 2: Selected Derivatization Strategies for the Xanthine Scaffold

| Position(s) | Strategy | Reagents | Type of Derivative |

|---|---|---|---|

| N1, N3, N7 | N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), DMF | N-Alkyl Xanthines |

| C8 | Condensation/Cyclization | 5,6-Diaminouracil + Aldehyde/Carboxylic Acid | C8-Substituted Xanthines |

| C8 | Halogenation & Cross-Coupling | NBS or Br₂, then Arylboronic Acid + Pd Catalyst (Suzuki) | C8-Aryl Xanthines |

| N7 & C8 | Annulation (Ring Fusion) | 7-(Haloalkyl)-8-bromoxanthine + Amine | Fused-ring Xanthine Systems |

Novel Catalytic and Green Chemistry Methods in Xanthine Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and environmentally benign methods. In the context of xanthine synthesis, several novel approaches have been reported.

Microwave-assisted synthesis has emerged as a powerful tool, particularly for the ring-closure step in Traube-type syntheses. mendeley.com Microwave irradiation can dramatically reduce reaction times from hours or days to minutes and often leads to higher yields and purer products compared to conventional heating. mendeley.com

One-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, represent another efficiency-driven strategy. For example, one-pot methods for synthesizing 8-substituted xanthines have been developed by directly coupling a 5,6-diaminouracil with an aldehyde in the presence of a mild catalyst like (bromodimethyl)sulfonium bromide (BDMS). biointerfaceresearch.com More recently, a copper-catalyzed one-pot method for synthesizing xanthine derivatives from 5-bromouracil (B15302) and amidines has been described, which involves the concurrent formation of two C-N bonds, one of which proceeds via C-H bond activation.

In line with the principles of green chemistry, the use of naturally occurring, renewable xanthine derivatives like caffeine (B1668208), theophylline, and theobromine as starting materials for further chemical transformations is a highly attractive and sustainable approach to generate novel, complex derivatives.

Metabolic Transformations and Enzymatic Regulation of 7,9 Dihydro 1h Purine 6,8 Dione Xanthine

Role of Xanthine (B1682287) in Purine (B94841) Catabolism and Salvage Pathways

Xanthine occupies a central position in the final stages of purine degradation. It is the metabolic product of other purine bases and the direct precursor to the final excretory product, uric acid, in humans and higher primates. nih.govresearchgate.net The pathway is a critical component of purine homeostasis, ensuring the removal of excess purine nucleotides resulting from dietary intake and cellular turnover. nih.gov

Conversion of Hypoxanthine (B114508) to Xanthine by Xanthine Oxidoreductase (XOR)

The formation of xanthine is primarily accomplished through the oxidation of hypoxanthine. This reaction is the penultimate step in purine catabolism and is catalyzed by the complex molybdoenzyme, xanthine oxidoreductase (XOR). nih.govnih.gov XOR is a versatile enzyme that can act on various purines but efficiently converts hypoxanthine into xanthine. wikipedia.org The reaction involves the oxidative hydroxylation of hypoxanthine, where an oxygen atom from a water molecule, not molecular oxygen, is incorporated into the substrate. wikipedia.org This enzymatic step channels purine bases that are not salvaged towards their final degradation product. cambridge.org

Conversion of Xanthine to Uric Acid by Xanthine Oxidoreductase (XOR)

| Reaction | Substrate | Enzyme | Product | Significance |

| Step 1 | Hypoxanthine | Xanthine Oxidoreductase (XOR) | Xanthine | Penultimate step in purine catabolism. nih.govnih.gov |

| Step 2 | Xanthine | Xanthine Oxidoreductase (XOR) | Uric Acid | Final step in purine catabolism in humans. nih.govresearchgate.netnih.gov |

Enzymatic Regulation of Xanthine and Uric Acid Levels

The cellular concentrations of xanthine and uric acid are tightly regulated by the activity and interplay of several key enzymes. This regulation ensures that purine breakdown is balanced with the body's needs and prevents the pathological accumulation of these compounds.

Xanthine Dehydrogenase (XDH) and Xanthine Oxidase (XO) Interconversion and Activity

Xanthine oxidoreductase exists as a single gene product but can be found in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO). wikipedia.orgnih.gov

Xanthine Dehydrogenase (XDH): Under normal physiological conditions, the enzyme predominantly exists as XDH. wikipedia.org This form preferentially uses nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as its electron acceptor, producing NADH instead of superoxide (B77818) radicals. nih.govresearchgate.net

Xanthine Oxidase (XO): The XDH form can be converted to the XO form through two primary mechanisms: irreversible proteolytic cleavage or reversible oxidation of sulfhydryl residues. wikipedia.orgnih.gov This conversion is often associated with pathological conditions like ischemia-reperfusion injury. studylib.net The XO form utilizes molecular oxygen (O2) as its electron acceptor, leading to the production of superoxide (O2•−) and hydrogen peroxide (H2O2). nih.govnih.gov

This interconversion is a critical regulatory mechanism. The switch from the NAD+-dependent XDH to the oxygen-dependent XO form can significantly increase oxidative stress within tissues. mdpi.com

| Feature | Xanthine Dehydrogenase (XDH) | Xanthine Oxidase (XO) |

| Primary Form | Dominant under normal physiological conditions. wikipedia.org | Formed by conversion from XDH, often under pathological conditions. wikipedia.org |

| Electron Acceptor | Prefers NAD+. nih.gov | Utilizes O2. nih.gov |

| Primary Product (besides Uric Acid) | NADH. nih.gov | Reactive Oxygen Species (O2•−, H2O2). nih.govnih.gov |

| Conversion | Can be converted to XO form. wikipedia.org | Can be formed from XDH via proteolysis or oxidation. nih.gov |

Influence of Adenosine (B11128) Deaminase (ADA) on Purine Metabolism

Adenosine deaminase (ADA) is a crucial enzyme in the purine salvage pathway that indirectly influences the amount of substrate available for xanthine production. researchgate.net ADA catalyzes the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. youtube.comnih.gov Inosine is then further metabolized to hypoxanthine. researchgate.net By controlling the levels of adenosine, ADA regulates the flux of purines into the degradation pathway. taylorfrancis.com Elevated ADA activity can lead to an increased production of inosine and subsequently hypoxanthine, thereby increasing the substrate pool for XOR and potentially leading to higher levels of xanthine and uric acid. researchgate.net

Impact of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Deficiency on Purine Flux

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is a key enzyme in the purine salvage pathway. It recycles purine bases by catalyzing the conversion of hypoxanthine and guanine (B1146940) back into their respective nucleotides, inosine monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP). nih.gov

A deficiency in HGPRT activity, as seen in the genetic disorder Lesch-Nyhan syndrome, prevents this vital recycling process. nih.govnih.gov As a result, the purine bases hypoxanthine and guanine accumulate. nih.gov This accumulation leads to an increased flow (flux) of these substrates into the catabolic pathway. cambridge.org The excess hypoxanthine and guanine are then degraded by XOR, leading to a significant overproduction of xanthine and consequently uric acid. nih.gov This demonstrates the critical role of the salvage pathway in modulating the amount of purine substrate channeled towards catabolism. cambridge.org

| Enzyme | Function | Impact on Xanthine Levels |

| Xanthine Oxidoreductase (XOR) | Catalyzes the conversion of hypoxanthine to xanthine and xanthine to uric acid. nih.govwikipedia.org | Directly produces and degrades xanthine. |

| Adenosine Deaminase (ADA) | Converts adenosine to inosine, a precursor of hypoxanthine. nih.gov | Activity influences the size of the hypoxanthine pool, indirectly affecting xanthine production. |

| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | Recycles hypoxanthine back into nucleotides (purine salvage). nih.gov | Deficiency leads to hypoxanthine accumulation and increased flux towards xanthine production. cambridge.orgnih.gov |

Systemic Metabolism and Excretion of Purine Catabolites (Xanthine and Uric Acid)

The systemic clearance of purine catabolites, primarily xanthine and its successor, uric acid, is a critical physiological process. This elimination is predominantly managed by the kidneys, with a notable contribution from the intestines, where the gut microbiota plays a significant role.

Renal Excretion and Reabsorption Mechanisms

The kidneys are the principal organs responsible for the excretion of purine breakdown products. nih.gov Uric acid, the final product of purine metabolism in humans, is freely filtered by the glomerulus, after which it undergoes both reabsorption and secretion in the proximal tubule. nih.govemjreviews.com This intricate process results in a fractional excretion of approximately 6-12% of the filtered load. nih.gov

Recent research has shed light on the specific transporters involved in the renal handling of not only uric acid but also its precursor, xanthine. Key players in this process include urate transporter 1 (URAT1), solute carrier family 2A member 9 (SLC2A9), also known as glucose transporter 9 (GLUT9), and ATP-binding cassette super-family G member 2 (ABCG2). jst.go.jpnih.govjst.go.jpsorbonne-nouvelle.fr

Studies using Xenopus oocytes and Madin-Darby canine kidney (MDCK)II cells have demonstrated that xanthine is a substrate for both URAT1 and GLUT9. jst.go.jpnih.govjst.go.jpbohrium.com URAT1, located on the apical membrane of renal proximal tubular cells, is responsible for the reabsorption of uric acid and xanthine from the tubular lumen back into the cells. jst.go.jpbohrium.com Subsequently, GLUT9, situated on the basolateral membrane, facilitates the transport of these molecules from the tubular cells into the bloodstream, thus completing the reabsorption process. jst.go.jpnih.gov This suggests that xanthine is reabsorbed in a manner similar to uric acid. jst.go.jpnih.govjst.go.jpbohrium.com In contrast, another purine metabolite, hypoxanthine, does not appear to be a substrate for either URAT1 or GLUT9. jst.go.jpnih.govjst.go.jpbohrium.com

The clinical significance of these transporters is highlighted by the effects of certain drugs. For instance, URAT1 inhibitors, such as dotinurad (B607185), have been shown to increase the renal clearance of xanthine, particularly when xanthine levels are elevated due to the inhibition of xanthine oxidoreductase (XOR). jst.go.jpnih.govjst.go.jpbohrium.com

Table 1: Key Renal Transporters for Xanthine and Uric Acid

| Transporter | Gene | Location in Proximal Tubule | Function | Substrates |

| URAT1 | SLC22A12 | Apical Membrane | Reabsorption from tubular lumen | Uric Acid, Xanthine |

| GLUT9 | SLC2A9 | Basolateral Membrane | Transport into bloodstream | Uric Acid, Xanthine |

| ABCG2 | ABCG2 | Apical Membrane | Secretion into tubular lumen | Uric Acid |

This table summarizes the primary roles of key transporters in the renal handling of xanthine and uric acid based on the provided search results.

Intestinal Elimination and the Role of Gut Microbiota

While the kidneys are the primary route of excretion, the intestine also plays a crucial role in the elimination of purine catabolites, accounting for approximately one-third of uric acid disposal. nih.gov The gut microbiota, the diverse community of microorganisms residing in the digestive tract, significantly influences purine homeostasis. nih.govnih.gov

The intestinal microbiome contributes to purine metabolism in several ways. Certain gut bacteria possess the enzymatic machinery to degrade purines. nih.govnih.gov For example, some bacteria can secrete xanthine deaminase, which converts hypoxanthine and xanthine to uric acid within the gut. nih.govnih.gov Conversely, other bacteria, such as Lactobacillus and Pseudomonas, can break down uric acid into more soluble compounds like urea, thereby reducing its absorption. nih.gov

Furthermore, the gut microbiota can influence the expression of uric acid transporters in the intestine and produce metabolites, such as short-chain fatty acids (SCFAs), which can promote uric acid excretion. nih.govresearchgate.net For instance, acetate (B1210297) and butyrate (B1204436) can provide energy to intestinal epithelial cells, enhancing their ability to excrete uric acid. nih.gov

Dysbiosis, an imbalance in the gut microbial community, has been linked to altered purine metabolism and conditions like hyperuricemia. nih.govasm.org Changes in the composition of the gut microbiota can affect the degradation and production of uric acid, potentially leading to elevated serum levels. nih.gov

Physiological and Pathophysiological Factors Modulating Xanthine Metabolism

Physiological factors such as diet can influence purine levels. A diet rich in purines, found in foods like red meat, can increase the metabolic load of xanthine and uric acid. nih.govnih.gov

Pathophysiological conditions can significantly impact xanthine metabolism. For instance, inflammatory diseases and atherosclerosis have been associated with alterations in XOR activity. nih.gov In conditions of oxidative stress, such as ischemia-reperfusion injury, XOR can contribute to cellular damage through the production of reactive oxygen species (ROS). tandfonline.commdpi.com Liver dysfunction can also lead to increased serum levels of xanthine oxidase. nih.gov

Genetic factors also play a crucial role. Inherited deficiencies in enzymes involved in purine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) deficiency in Lesch-Nyhan syndrome, can lead to a significant overproduction of uric acid. wikipedia.org Conversely, rare genetic disorders causing XOR deficiency result in low levels of uric acid and high levels of xanthine, a condition known as xanthinuria. nih.gov

Furthermore, conditions like obesity and insulin (B600854) resistance have been associated with altered plasma XOR activity and purine metabolism. physiology.org The concentration of hypoxanthine, a precursor to xanthine, has been independently linked to obesity. physiology.org

Molecular and Cellular Mechanisms of Action of Xanthine and Its Metabolites

Modulation of Intracellular Signaling Pathways by Xanthine (B1682287) and Uric Acid

Xanthine and its metabolite, uric acid, have been shown to be significant modulators of several critical intracellular signaling pathways that govern inflammation, cell proliferation, and cellular energy homeostasis.

Activation of Inflammasomes (e.g., NLRP3) by Urate Crystals and Soluble Uric Acid

The NLRP3 inflammasome, a key component of the innate immune system, can be potently activated by both crystalline and soluble forms of uric acid. Monosodium urate (MSU) crystals, the hallmark of gout, are well-established activators of the NLRP3 inflammasome in macrophages. nih.gov This activation is a critical step in the inflammatory cascade associated with gouty arthritis, leading to the processing and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. nih.govnih.gov The process involves the phagocytosis of MSU crystals by immune cells, which triggers a series of intracellular events culminating in the assembly of the NLRP3 inflammasome complex. nih.gov

Interestingly, it's not just the crystalline form of uric acid that initiates this response. Studies have demonstrated that soluble uric acid can also promote the activation of the NLRP3 inflammasome. nih.govahajournals.org This suggests that even in the absence of crystal formation, elevated levels of uric acid can contribute to a pro-inflammatory state. Furthermore, the enzymatic activity of xanthine oxidase, which produces uric acid from xanthine, has been linked to NLRP3 inflammasome activation through the generation of reactive oxygen species (ROS). nih.gov This indicates a dual mechanism where both the enzymatic process and its end product contribute to inflammasome-mediated inflammation.

The activation of the NLRP3 inflammasome by uric acid can also be triggered by an increase in potassium efflux from the cell. nih.gov This change in intracellular ion concentration is a common signal for NLRP3 activation by various stimuli.

Regulation of MAP Kinases (MAPKs) and ERK1/2 Pathways

The mitogen-activated protein kinase (MAPK) signaling pathways are crucial for regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Uric acid has been shown to influence the activity of these pathways, particularly the p38 MAPK and the extracellular signal-regulated kinase 1/2 (ERK1/2) pathways.

Research indicates that uric acid can stimulate the phosphorylation of p38 MAPK while concurrently reducing the phosphorylation of p44/42 MAPK (ERK1/2) in vascular smooth muscle cells. nih.gov The activation of p38 MAPK by uric acid has been implicated in inflammatory responses, such as the increased expression of monocyte chemoattractant protein-1 (MCP-1). ahajournals.org Conversely, the inhibition of the ERK1/2 pathway by uric acid can have implications for cell survival and proliferation. nih.gov In the context of hyperuricemic nephropathy, blockade of the ERK1/2 pathway has been shown to alleviate uric acid-induced epithelial-mesenchymal transition (EMT) and tubular cell injury, suggesting a detrimental role for ERK1/2 activation in this condition. nih.gov

Furthermore, the generation of superoxide (B77818) by the xanthine/xanthine oxidase system has been demonstrated to activate MAP kinases in cardiac myocytes, highlighting the role of oxidative stress in this signaling cascade. researchgate.net

Involvement in NF-κB Activation

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous genes involved in inflammation and immune responses. Both xanthine and uric acid have been implicated in the activation of the NF-κB signaling pathway.

Studies have shown that xanthine oxidase-derived ROS can activate NF-κB during conditions such as hepatic ischemia. nih.gov This activation was inhibited by allopurinol (B61711), a xanthine oxidase inhibitor, confirming the role of this enzyme in the process. nih.gov In diabetic rats, increased xanthine oxidase activity leads to oxidative stress, which in turn causes the activation of the NF-κB signaling cascade and subsequent hepatic inflammation. nih.gov

Uric acid has also been demonstrated to directly activate the NF-κB pathway in various cell types, including renal tubular epithelial cells and hepatocytes. researchgate.netplos.orgplos.orgnih.gov This activation involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like TNF-α, MCP-1, and RANTES. researchgate.netplos.org This mechanism is considered a key contributor to the renal inflammation observed in hyperuricemia. researchgate.netplos.orgnih.gov The pro-inflammatory effects of uric acid in liver cells, such as the increased expression of C-reactive protein and fibrinogen, are also mediated through the NF-κB pathway. ahajournals.org

Impact on Adenosine (B11128) Monophosphate-Activated Protein Kinase (AMPK) Signaling

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis, promoting energy-producing pathways while inhibiting energy-consuming processes. cellsignal.com Both xanthine and its metabolite, uric acid, have been shown to modulate AMPK signaling, often in a manner that is detrimental to cellular energy balance.

Soluble uric acid has been found to suppress the activity of AMPK. nih.govahajournals.orgahajournals.org This inhibition of AMPK is linked to the promotion of inflammation and the development of atherosclerosis. nih.govahajournals.org The mechanism involves the subsequent activation of the mTOR pathway and the generation of mitochondrial ROS. ahajournals.org Lowering uric acid levels has been shown to activate AMPK and attenuate these pathological processes. nih.govahajournals.org In the context of brown adipose tissue (BAT), high levels of uric acid inhibit its thermogenic capacity by suppressing AMPK signaling and mitochondrial biogenesis. physiology.org

Conversely, some studies suggest a different role for xanthine derivatives. Xanthosine, a purine (B94841) glycoside, has been shown to enhance glucose uptake and decrease glucose production through the phosphorylation and activation of AMPK. nih.gov Furthermore, the inhibition of xanthine oxidoreductase has been found to ameliorate high glucose-induced endothelial injury by activating AMPK. researchgate.net These findings suggest a complex and context-dependent regulation of AMPK by the xanthine metabolic pathway.

Interactions with Cellular Targets and Receptors

Beyond modulating intracellular signaling pathways, purine derivatives, including those in the xanthine metabolic pathway, can directly interact with specific cellular receptors.

Purinergic Receptor Modulation by Purine Derivatives

Purinergic receptors are a family of cell surface receptors that are activated by purine nucleotides and nucleosides, such as adenosine and ATP. patsnap.comwikipedia.org These receptors are broadly classified into P1 receptors (responsive to adenosine) and P2 receptors (responsive to ATP and other nucleotides). patsnap.comwikipedia.org Purine derivatives, including xanthine and its precursors and metabolites, can act as ligands for these receptors, thereby modulating a vast array of physiological processes.

The modulation of purinergic receptors can have profound effects on the nervous, cardiovascular, digestive, and immune systems. nih.gov For example, the activation of adenosine receptors can influence neurotransmitter release, cardiac function, and inflammatory responses. patsnap.comnih.gov Purine derivatives can act as either agonists, mimicking the action of the natural ligands, or antagonists, blocking the receptor's activity. patsnap.com

Selective agonists and antagonists for specific adenosine receptor subtypes, such as the A3 adenosine receptor, have been developed from purine derivatives and are being explored for therapeutic purposes in conditions like cancer and inflammatory disorders. benthamscience.com The interaction of purine derivatives with these receptors highlights the intricate communication network that exists between metabolic pathways and cellular signaling.

Kinase Inhibitory Activities of Xanthine Derivatives

Certain synthetic derivatives of xanthine have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling. A study focused on creating highly substituted xanthine analogues found that these compounds could serve as effective kinase inhibitors. nih.gov For instance, one such derivative, compound 8a, demonstrated the ability to inhibit phosphoinositide 3-kinases (PI3Ks) and consequently suppress the proliferation of T47D tumor cells. nih.gov This highlights the potential for xanthine-based structures to be developed as targeted therapeutic agents that modulate kinase-dependent signaling pathways. nih.gov Tyrosine kinase inhibitors, though not direct xanthine derivatives, have also shown efficacy in mitigating inflammation in conditions associated with high uric acid, such as gouty arthritis, suggesting a broader interplay between kinase signaling and purine metabolism-related pathologies. nih.gov

Enzyme-Substrate Interactions (e.g., DNA and RNA Polymerases)

While purines are the fundamental building blocks of nucleic acids, serving as essential substrates for DNA and RNA polymerases during replication and transcription, there is limited direct evidence from the conducted research to suggest that 7,9-Dihydro-1H-purine-6,8-dione, xanthine, or uric acid act as direct modulators or competitive inhibitors of DNA and RNA polymerase activity. The primary role of the purine degradation pathway in this context is the catabolism of excess purines that are not utilized for nucleic acid synthesis.

Cellular Responses Induced by Altered Xanthine and Uric Acid Homeostasis

Dysregulation in the levels of xanthine and its metabolite, uric acid, can trigger a wide array of cellular responses, impacting cell fate, vascular health, and the immune system.

Regulation of Cell Proliferation and Apoptosis

Xanthine and its metabolites exhibit dual roles in controlling cell proliferation and apoptosis, with effects varying by cell type and concentration.

Cell Proliferation: Xanthine derivatives have been shown to inhibit the proliferation of certain cell types, such as 3T3 fibroblasts. karger.comhuji.ac.il Conversely, uric acid can act as a mitogen, stimulating the proliferation of vascular smooth muscle cells (VSMCs). karger.comproquest.com However, in other contexts, uric acid can inhibit the growth of cells like pancreatic β-cells and renal proximal tubule cells. physiology.orgnih.gov The generation of hydrogen peroxide by the xanthine/xanthine oxidase system has also been found to suppress the proliferation of colorectal cancer cells. nih.gov

Apoptosis: The activity of xanthine oxidase can promote apoptosis, or programmed cell death, in specific cancer cells through the generation of oxidative stress. nih.govnih.gov Elevated concentrations of uric acid have been demonstrated to induce apoptosis in various cell types, including human proximal tubule cells, cardiomyocytes, and renal tubular epithelial cells. nih.govkarger.comnih.govspandidos-publications.com This pro-apoptotic effect is often mediated by increased oxidative stress and the activation of specific signaling pathways, such as those involving NADPH oxidase NOX 4 and the NEK7-NLRP3 inflammasome. nih.govnih.govspandidos-publications.com

| Compound | Cellular Process | Effect | Affected Cell Types | Key Mechanisms |

|---|---|---|---|---|

| Xanthine Derivatives | Proliferation | Inhibition | 3T3 Fibroblasts, Psoriatic Dermal Fibroblasts | Elevation of intracellular cAMP karger.comhuji.ac.il |

| Uric Acid | Proliferation | Stimulation | Vascular Smooth Muscle Cells | Activation of MAP kinases, PDGF synthesis karger.comproquest.com |

| Inhibition | Renal Proximal Tubule Cells, Pancreatic β-cells | Activation of PKC, MAPK, NF-κB pathways physiology.orgnih.gov | ||

| Xanthine Oxidase | Apoptosis | Induction | Cancer Cells, Human Extravillous Trophoblast Cells | Reactive Oxygen Species (ROS) production nih.govnih.gov |

| Uric Acid | Apoptosis | Induction | Proximal Tubule Cells, Cardiomyocytes, Renal Tubular Epithelial Cells | Oxidative stress, NADPH oxidase activation, Calpain-1 activation, ER stress nih.govkarger.comnih.govspandidos-publications.com |

Induction of Endothelial Cell Dysfunction

Elevated levels of uric acid are a significant risk factor for endothelial dysfunction, a key initiating event in atherosclerosis. nih.govnih.gov High concentrations of uric acid impair the normal function of endothelial cells through several mechanisms:

Reduced Nitric Oxide (NO) Bioavailability: Uric acid decreases the production and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for generating NO, a critical molecule for vasodilation and vascular health. nih.govnih.gov

Increased Oxidative Stress: Uric acid can stimulate the production of reactive oxygen species (ROS) within endothelial cells, leading to a state of oxidative stress that damages cellular components and further reduces NO levels. nih.gov

Inflammation: Uric acid promotes an inflammatory state in the endothelium by activating signaling pathways like the HMGB1/RAGE pathway and nuclear factor-kappa B (NF-κB). nih.gov This leads to the increased expression of inflammatory cytokines and adhesion molecules, which facilitate the recruitment of immune cells to the vessel wall. nih.gov

Impact on Vascular Smooth Muscle Cell Responses

Uric acid directly influences the behavior of vascular smooth muscle cells (VSMCs), contributing to vascular remodeling and pathology. karger.comproquest.comnih.govnih.govbohrium.com Studies have shown that uric acid stimulates the proliferation of VSMCs. karger.comproquest.comnih.govnih.govbohrium.com This mitogenic effect is mediated by the activation of the vascular renin-angiotensin system, leading to increased local production of angiotensin II. nih.govbohrium.com Furthermore, uric acid prompts VSMCs to produce platelet-derived growth factor (PDGF) A-chain, which acts as an autocrine growth factor. karger.com The entry of uric acid into VSMCs, a prerequisite for these effects, is facilitated by specific urate transporters. karger.comproquest.com

Role of Xanthine and Uric Acid in Oxidative Stress and Redox Homeostasis

Dual Role of Uric Acid as an Antioxidant and Pro-oxidant

Uric acid's contribution to redox homeostasis is complex, with its effects varying significantly between the extracellular and intracellular compartments. nih.govnih.gov While it is a major antioxidant in the plasma, it can adopt pro-oxidant characteristics within the cell. nih.govnih.gov This dual functionality is central to understanding its physiological and pathological roles.

In the hydrophilic environment of the plasma, the hydrogen urate ion, the predominant form of uric acid at physiological pH, is a potent antioxidant. nih.govnih.govencyclopedia.pub It accounts for a significant portion of the total antioxidant capacity of human plasma. encyclopedia.pubtubitak.gov.tr The urate ion effectively scavenges a variety of harmful reactive oxygen species, including hydroxyl radicals, peroxyl radicals, and singlet oxygen. nih.gov By neutralizing these damaging molecules, uric acid helps protect cells from oxidative damage. nih.gov This protective effect is particularly important in mitigating lipid peroxidation and preserving the integrity of cell membranes. encyclopedia.pub Furthermore, urate can chelate iron, which reduces the generation of highly reactive hydroxyl radicals via the Fenton reaction. encyclopedia.pub

The antioxidant properties of uric acid in the extracellular space are believed to offer protection to various tissues. For instance, it has been suggested to play a role in protecting the cardiovascular system and neuronal cells from oxidative stress. nih.govbohrium.com Studies have shown that uric acid can attenuate brain injury and protect neuronal cells from oxidative damage. bohrium.com

In contrast to its antioxidant role in the plasma, uric acid can exhibit pro-oxidant effects once it enters the cell. nih.govencyclopedia.pubresearchgate.net This shift in function is a key aspect of the "urate oxidant-antioxidant paradox". nih.govbohrium.com Inside the cell, uric acid can contribute to the generation of reactive oxygen species, leading to oxidative stress. researchgate.netnih.gov This pro-oxidant activity is linked to several mechanisms, including the activation of NADPH oxidase and the induction of mitochondrial dysfunction. researchgate.netmdpi.com

The intracellular pro-oxidant effects of uric acid have been implicated in the pathophysiology of various conditions, including hypertension and metabolic diseases. nih.govfrontiersin.org For example, in adipocytes, uric acid has been shown to stimulate NADPH oxidase activity, leading to increased ROS production and lipid oxidation. nih.gov Similarly, in hepatocytes, uric acid can induce oxidative stress, contributing to fat accumulation. nih.gov The uptake of uric acid into cells is a critical step for its pro-oxidant effects to manifest. researchgate.net

Mechanisms of Reactive Oxygen Species (ROS) Generation Linked to Purine (B94841) Metabolism

The catabolism of purines is a significant source of endogenous reactive oxygen species. The enzymes involved in the conversion of xanthine (B1682287) to uric acid, as well as the subsequent actions of uric acid itself, can lead to the production of ROS, thereby influencing the cellular redox state.

The enzyme xanthine oxidoreductase (XOR) plays a central role in purine catabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then xanthine to uric acid. wikipedia.orgresearchgate.netnih.gov XOR exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO). mdpi.comnih.gov While both forms catalyze the same final steps of purine breakdown, the XO form utilizes molecular oxygen as an electron acceptor, leading to the production of superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂). wikipedia.orgresearchgate.netunibo.it

This production of ROS by xanthine oxidase is a significant contributor to oxidative stress in various pathological conditions, including inflammatory diseases and ischemia-reperfusion injury. nih.govresearchgate.nettandfonline.com The conversion of XDH to the XO form can be accelerated in certain conditions like hypoxia, further increasing ROS generation. nih.gov The superoxide produced can then lead to further oxidative damage to lipids, proteins, and DNA.

Table 1: Reactions Catalyzed by Xanthine Oxidase

| Substrate | Product | Reactive Oxygen Species Generated |

| Hypoxanthine | Xanthine | Hydrogen Peroxide (H₂O₂) |

| Xanthine | Uric Acid | Hydrogen Peroxide (H₂O₂) |

| RH | ROH | Superoxide (O₂⁻) |

| Data sourced from Wikipedia wikipedia.org |

Intracellular uric acid can amplify oxidative stress by activating nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase (NOX) enzymes. nih.govresearchgate.net NOX enzymes are a major source of superoxide in various cell types. nih.gov When uric acid enters cells, it can trigger the activation of NOX, leading to a surge in superoxide production. nih.govencyclopedia.pub This mechanism has been observed in several cell types, including adipocytes, hepatocytes, and endothelial cells. nih.govnih.gov

The activation of NADPH oxidase by uric acid is a key component of its pro-inflammatory and pro-oxidant effects. nih.gov This increased ROS production can activate downstream signaling pathways, such as mitogen-activated protein kinases (MAPKs), which are involved in inflammation and cell proliferation. nih.govmdpi.com For instance, in adipocytes, uric acid-induced NADPH oxidase activation leads to increased lipid oxidation and protein nitrosylation. nih.gov

Elevated intracellular levels of uric acid have been linked to mitochondrial dysfunction and an increase in mitochondrial reactive oxygen species (mtROS) production. mdpi.comkarger.comnih.gov This contributes to a vicious cycle of oxidative stress. Uric acid can induce mitochondrial damage, leading to a decrease in mitochondrial membrane potential, damage to mitochondrial DNA, and impaired oxidative phosphorylation. mdpi.comjstshuichan.com

In hepatocytes, high concentrations of uric acid have been shown to decrease the activity of key mitochondrial enzymes like succinate (B1194679) dehydrogenase, leading to reduced ATP production. jstshuichan.com Similarly, in endothelial cells, uric acid can reduce mitochondrial mass and decrease intracellular ATP levels. karger.comnih.gov The resulting mitochondrial dysfunction not only compromises cellular energy production but also leads to further leakage of electrons from the electron transport chain, exacerbating ROS production. mdpi.com This uric acid-induced mitochondrial oxidative stress is thought to play a role in the development of endothelial dysfunction and other vascular complications. mdpi.comkarger.com

Impact on Nitric Oxide (NO) Bioavailability and Endothelial Function

The interplay between the purine degradation pathway and vascular health is significantly influenced by xanthine and its subsequent metabolite, uric acid. Their impact on nitric oxide (NO) bioavailability and the function of the endothelium, the inner lining of blood vessels, is a critical area of study in cardiovascular health.

The enzyme xanthine oxidase is a key player in this process, catalyzing the conversion of hypoxanthine to xanthine, and subsequently xanthine to uric acid. A crucial consequence of this enzymatic activity is the production of reactive oxygen species (ROS), particularly the superoxide anion. These superoxide radicals can readily react with and inactivate nitric oxide, a vital signaling molecule responsible for vasodilation (the widening of blood vessels). This reaction not only diminishes the availability of NO but also forms peroxynitrite, a potent oxidant that can lead to cellular damage. The reduction in NO bioavailability is a primary characteristic of endothelial dysfunction, an early precursor to atherosclerosis.

Elevated levels of uric acid, a condition known as hyperuricemia, have been strongly associated with endothelial dysfunction. Research indicates that high concentrations of uric acid can impair the function of endothelial cells. One of the proposed mechanisms for this is the reduction of NO levels. Uric acid has been shown to decrease the expression of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO within the endothelial cells. This leads to a decrease in NO production and, consequently, impaired endothelium-dependent vasodilation. Furthermore, uric acid can promote inflammation and oxidative stress within the vascular endothelium, further contributing to its dysfunction.

Studies involving xanthine oxidase inhibitors have provided further evidence for the role of this pathway in endothelial function. By blocking the activity of xanthine oxidase, these inhibitors reduce the production of both uric acid and superoxide radicals. This action helps to preserve the bioavailability of NO, leading to improved endothelial function.

Oxidative Stress Markers and Assessment in Relation to Purine Metabolites

The increased production of reactive oxygen species during the conversion of xanthine to uric acid necessitates methods to assess the resulting oxidative stress. This is accomplished by measuring various biomarkers that indicate oxidative damage to lipids, proteins, and DNA.

The activity of the xanthine oxidase enzyme itself can be considered a marker, as its elevated activity directly correlates with increased ROS production. Consequently, the end product of this reaction, uric acid, is often measured. While uric acid has some antioxidant properties, chronically elevated levels are widely regarded as a marker of increased oxidative stress and are linked to various metabolic and cardiovascular diseases.

To provide a more direct measure of oxidative damage, researchers often assess the byproducts of lipid peroxidation. Malondialdehyde (MDA) and 4-hydroxy-2-nonenal (HNE) are commonly measured aldehydes that result from the oxidative degradation of polyunsaturated fatty acids in cell membranes. Another key marker is the family of F2-isoprostanes, which are prostaglandin-like compounds formed from the free radical-catalyzed peroxidation of arachidonic acid, providing a reliable measure of lipid peroxidation in vivo.

Oxidative damage to proteins is another important indicator. The formation of protein carbonyls is a common marker of severe, irreversible oxidative protein damage. Furthermore, the presence of 3-nitrotyrosine, formed by the reaction of peroxynitrite with tyrosine residues in proteins, serves as a specific marker for the damage caused by the interaction of superoxide and nitric oxide.

Damage to DNA can be assessed by measuring levels of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), which is one of the most common products of oxidative DNA damage and a widely used biomarker for oxidative stress.

The following table details some of the key oxidative stress markers and their relevance to the metabolic pathway of purines.

| Marker Category | Specific Marker | Biological Target | Relevance to Purine Metabolism |

| Enzyme Activity | Xanthine Oxidase | Enzyme | Direct source of superoxide radicals during the conversion of xanthine to uric acid. |

| Metabolite Level | Uric Acid | Metabolite | Elevated levels are associated with increased oxidative stress and endothelial dysfunction. |

| Lipid Peroxidation | Malondialdehyde (MDA) | Lipids | Indicates oxidative damage to cell membranes. |

| F2-isoprostanes | Lipids | A reliable marker for in vivo lipid peroxidation. | |

| Protein Oxidation | Protein Carbonyls | Proteins | A general marker for severe oxidative protein damage. |

| 3-Nitrotyrosine | Proteins | A specific marker for damage caused by peroxynitrite. | |

| DNA Oxidation | 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) | DNA | A major product of oxidative DNA damage. |

Genetic and Epigenetic Factors Influencing Xanthine and Uric Acid Metabolism

Genetic Polymorphisms in Enzymes of Purine (B94841) Metabolism (e.g., XOR, HGPRT, ADA)

Genetic variations in enzymes crucial to purine metabolism can significantly impact the balance of xanthine (B1682287) and uric acid.

Xanthine Oxidoreductase (XOR): This enzyme catalyzes the final two steps of purine degradation: the conversion of hypoxanthine (B114508) to xanthine, and subsequently, xanthine to uric acid. mdpi.comnih.gov Genetic defects in the XOR gene can lead to xanthinuria, a rare hereditary disorder characterized by the accumulation and excretion of xanthine due to deficient XOR activity. mdpi.comnih.gov This condition underscores the enzyme's critical role; its dysfunction halts the metabolic pathway, leading to high levels of xanthine and hypoxanthine and consequently, very low levels of uric acid. nih.gov Studies have identified specific single nucleotide polymorphisms (SNPs) in the XOR gene that may predict changes in blood pressure and the risk of hypertension, suggesting a link between variations in uric acid production and cardiovascular health. nih.gov

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): HGPRT is a key enzyme in the purine salvage pathway, which recycles purine bases like hypoxanthine and guanine (B1146940). youtube.comyoutube.com A deficiency in this enzyme, caused by mutations in the HPRT1 gene, leads to Lesch-Nyhan syndrome, a severe X-linked recessive disorder. nih.govnih.gov The lack of HGPRT activity prevents the recycling of hypoxanthine and guanine, shunting these purine bases into the degradation pathway. youtube.comyoutube.com This results in their conversion to xanthine and then to excessive amounts of uric acid, causing hyperuricemia. youtube.comnih.gov The severity of the clinical phenotype in individuals with HGPRT deficiency strongly correlates with the residual enzyme activity. nih.gov

Adenosine (B11128) Deaminase (ADA): ADA is an enzyme in the purine salvage pathway that converts adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. nih.govresearchgate.net These products are further metabolized to hypoxanthine, which can then be converted to xanthine and subsequently to uric acid. nih.gov Genetic defects in the ADA gene cause a form of severe combined immunodeficiency (SCID). nih.govnih.govwikipedia.org In the absence of ADA, the accumulation of its substrates can disrupt normal purine metabolism, although the primary clinical manifestations are related to severe immune dysfunction due to lymphocyte toxicity. researchgate.netwikipedia.org

Table 1: Genetic Polymorphisms in Purine Metabolism Enzymes

| Gene | Enzyme | Function in Purine Metabolism | Associated Disorder from Deficiency | Effect on Xanthine/Uric Acid |

|---|---|---|---|---|

| XOR | Xanthine Oxidoreductase | Converts hypoxanthine to xanthine and xanthine to uric acid. mdpi.com | Type I Xanthinuria mdpi.comnih.gov | Increased xanthine, decreased uric acid. nih.gov |

| HPRT1 | Hypoxanthine-guanine phosphoribosyltransferase | Recycles hypoxanthine and guanine in the salvage pathway. youtube.com | Lesch-Nyhan Syndrome nih.govnih.gov | Increased production of xanthine and uric acid. youtube.comyoutube.com |

| ADA | Adenosine Deaminase | Converts adenosine to inosine, a precursor to hypoxanthine. nih.gov | ADA-SCID nih.govnih.gov | Indirectly influences the pool of purines available for conversion to xanthine and uric acid. nih.gov |

Genetic Determinants of Urate Transport Proteins (e.g., URAT1, SLC2A9/GLUT9, ABCG2)

The regulation of serum uric acid is predominantly managed by a complex system of transport proteins in the kidneys, which handle its reabsorption and secretion. nih.gov Genetic variations in the genes encoding these transporters are major determinants of serum uric acid levels and gout risk. nih.govnih.gov

URAT1 (SLC22A12): Encoded by the SLC22A12 gene, URAT1 is a crucial urate transporter in the proximal tubules of the kidney, responsible for the reabsorption of urate. nih.govmdpi.com Loss-of-function mutations in this gene can cause renal hypouricemia, a condition of low serum uric acid due to reduced reabsorption. nih.gov Conversely, polymorphisms that enhance URAT1 function can contribute to hyperuricemia.

SLC2A9/GLUT9: The SLC2A9 gene codes for the glucose transporter 9 (GLUT9), which has been identified as a high-capacity urate transporter. researchgate.netpharmgkb.org It plays a significant role in the reabsorption of urate in the kidneys and the release of urate from the liver. researchgate.netnih.gov Genome-wide association studies (GWAS) have consistently shown that variants in SLC2A9 are strongly associated with serum uric acid levels and gout. nih.govnih.gov In fact, variations in SLC2A9 account for a substantial portion of the variance in serum urate. nih.govpharmgkb.org Loss-of-function mutations in SLC2A9 lead to renal hypouricemia type 2, characterized by significant renal wasting of uric acid. nih.govnih.gov Studies have also demonstrated that GLUT9 can transport xanthine, suggesting a direct role in the renal handling of this uric acid precursor. jst.go.jp

ABCG2: The ATP-binding cassette transporter G2 (ABCG2), encoded by the ABCG2 gene, functions as a high-capacity urate exporter in the kidneys and intestines. researchgate.netnih.govnih.gov Dysfunctional variants of ABCG2 are a major genetic risk factor for hyperuricemia and gout. nih.govbohrium.com A common polymorphism, Q141K (rs2231142), results in a protein with a reduced ability to transport uric acid, leading to decreased excretion and consequently higher serum uric acid levels. nih.govpnas.org This variant has been strongly associated with an increased risk of gout, particularly early-onset gout. nih.govmdpi.com The dysfunction of ABCG2 is thought to cause a "renal overload" type of hyperuricemia by impairing extra-renal (intestinal) excretion, thereby increasing the burden on the kidneys. nih.gov

Table 2: Genetic Determinants of Urate Transport Proteins

| Gene | Protein | Primary Function | Effect of Polymorphisms on Uric Acid |

|---|---|---|---|

| SLC22A12 | URAT1 | Renal reabsorption of urate. nih.gov | Loss-of-function mutations cause hypouricemia. nih.gov |

| SLC2A9 | GLUT9 | High-capacity urate and xanthine reabsorption in the kidney; urate efflux from the liver. researchgate.netnih.govjst.go.jp | Variants are the most significant genetic determinant of serum urate levels; loss-of-function causes severe hypouricemia. nih.govnih.gov |

| ABCG2 | ABCG2 | Renal and intestinal excretion (efflux) of urate. researchgate.netnih.gov | Common dysfunctional variants (e.g., Q141K) reduce urate excretion, significantly increasing the risk of hyperuricemia and gout. nih.govpnas.orgmdpi.com |

Epigenetic Regulation of Genes Involved in Purine Homeostasis

Epigenetic modifications, such as DNA methylation, are increasingly recognized as playing a role in regulating the genes involved in purine metabolism and transport. These mechanisms can alter gene expression without changing the underlying DNA sequence. Research has begun to explore how epigenetic changes to key genes like SLC2A9 and ABCG2 might influence serum uric acid levels. For instance, studies have identified specific CpG sites (regions where DNA methylation can occur) in the SLC2A9 gene where methylation levels are associated with serum urate. researchgate.net Furthermore, epigenetic reprogramming in monocytes can be induced by elevated urate levels, suggesting a feedback loop where the metabolic state influences the epigenetic landscape. nih.gov The regulation of ABCG2 expression in epithelial cells is still largely unknown, but it is an area of active investigation. nih.gov These findings suggest that epigenetic factors could be a crucial link between genetic predisposition, environmental influences, and the resulting metabolic phenotype.

Gene-Environment Interactions Affecting Serum Uric Acid Levels and Disease Risk

The development of hyperuricemia and gout is a classic example of a complex trait influenced by interactions between genetic susceptibility and environmental factors.

Diet and Genetic Risk: Dietary habits, particularly the consumption of purine-rich foods like meat, can significantly impact serum uric acid levels. nih.gov This effect can be magnified in individuals with specific genetic variants. For example, a significant interaction has been observed between a meat-based dietary pattern and the ABCG2 rs2231142 polymorphism. nih.gov Individuals carrying the risk allele for this variant are at a substantially higher risk of developing hyperuricemia when they also consume a diet high in meat. nih.gov Similarly, fructose (B13574) consumption has been shown to raise serum urate levels, an effect that is exacerbated in people with genetic variants that reduce renal urate excretion. researchgate.net

Alcohol and Genetic Risk: Alcohol consumption is a well-known risk factor for hyperuricemia. nih.gov Some studies suggest that this risk is not uniform across all individuals and may be modified by genetic makeup. While some research indicates that variants in genes like ABCG2 are independently associated with serum uric acid concentration alongside alcohol consumption, other studies using Mendelian randomization have questioned a direct causal role of alcohol consumption on gout risk. plos.orgfao.orgfigshare.com

Insulin (B600854) Resistance and Genetic Risk: Hyperinsulinemia and insulin resistance are often associated with elevated serum uric acid. nih.govnih.gov Recent research has shown that this relationship can be modified by genetic factors. For instance, an expression quantitative trait locus (eQTL) for SLC22A12 (URAT1) was found to enhance the positive association between hyperinsulinemia and serum urate levels. nih.govresearchgate.net This demonstrates a clear gene-environment interaction where the genetic makeup at the SLC22A12 locus determines the extent to which hyperinsulinemia affects an individual's urate levels. nih.govnih.govresearchgate.net

These interactions highlight that an individual's risk of developing diseases related to xanthine and uric acid metabolism is not determined by genetics or lifestyle alone, but by the complex interplay between them. nih.gov

Advanced Analytical and Spectroscopic Methodologies for Xanthine and Uric Acid Research

Spectrophotometric and Spectrofluorimetric Techniques for Uric Acid Detection

Spectrophotometric and spectrofluorimetric methods are widely employed for the determination of uric acid due to their relative simplicity, cost-effectiveness, and suitability for high-throughput screening. These techniques are broadly categorized into enzyme-based and non-enzymatic procedures.

Enzymatic Colorimetric Assays (Uricase-based)

Enzymatic colorimetric assays are a cornerstone for uric acid quantification, leveraging the high specificity of the uricase enzyme. nih.govnih.gov The fundamental principle of these assays involves the uricase-catalyzed oxidation of uric acid to allantoin, which also generates hydrogen peroxide (H₂O₂) and carbon dioxide. omicsonline.orgraybiotech.combiolabo.frbiolabo.fr The subsequent detection of H₂O₂ forms the basis of the colorimetric measurement.

In a common variation known as the Trinder reaction, the H₂O₂ produced reacts with a chromogenic substrate in the presence of peroxidase (POD). atlas-medical.com A popular combination involves 4-aminoantipyrine (B1666024) (4-AA) and a phenolic compound like 3,5-dichloro-2-hydroxybenzenesulfonic acid (DCHB). spectrum-diagnostics.com This reaction yields a colored quinoneimine dye, the absorbance of which is directly proportional to the initial uric acid concentration and is typically measured in the visible spectrum, around 505 nm to 546 nm. biolabo.frbiolabo.frspectrum-diagnostics.com Another chromogen used is Variamine Blue RT salt, which reacts with H₂O₂ to produce a pale yellow-green product with maximum absorbance at 269 nm. omicsonline.org

These assays are often available as commercial kits and can be adapted for use in various formats, including 96-well microplates for high-throughput analysis. raybiotech.com The procedure generally involves incubating the sample (e.g., serum, plasma, or urine) with the reagent mixture containing uricase and the chromogenic system for a specific time (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C or room temperature) before measuring the absorbance. spectrum-diagnostics.comyoutube.com

Direct UV-Visible Spectrophotometry

Direct UV-Visible spectrophotometry offers a simpler, reagent-free approach for uric acid determination. This method is based on the intrinsic property of uric acid to absorb ultraviolet light, with a characteristic maximum absorbance peak typically observed around 293 nm. dairyknowledge.incore.ac.ukresearchgate.net When uric acid is treated with the enzyme uricase, it is converted to allantoin, a compound that does not absorb UV light at this wavelength. dairyknowledge.in

Therefore, the concentration of uric acid in a sample can be determined by measuring the decrease in absorbance at 293 nm after the addition of uricase. dairyknowledge.in This differential measurement enhances the specificity of the assay by correcting for potential interference from other UV-absorbing compounds present in the biological matrix. dairyknowledge.in

The procedure involves measuring the initial absorbance of the sample, incubating it with uricase, and then measuring the final absorbance. The difference between the two readings is directly proportional to the uric acid concentration. This method has been successfully applied to various biological samples, including serum, plasma, and urine. nih.govresearchgate.net Studies have shown a good correlation between this direct UV method and other reference methods. nih.govresearchgate.net The linearity of this method is typically observed within a certain concentration range, which can be extended by sample dilution. nih.gov Portable devices based on UV spectrophotometry are also being developed for rapid, label-free estimation of uric acid in spot urine samples, with measurements possible within seconds. nih.gov

Enzymatic and Nonenzymatic Spectrofluorimetric Procedures

Spectrofluorimetric methods provide enhanced sensitivity for uric acid detection compared to their spectrophotometric counterparts.

Enzymatic Spectrofluorimetry: Similar to colorimetric assays, enzymatic spectrofluorimetric methods utilize the uricase-catalyzed oxidation of uric acid and the subsequent detection of hydrogen peroxide. However, instead of a chromogenic substrate, a fluorogenic probe is used. One such method involves the use of p-hydroxyphenylacetic acid as a fluorophor, which, in the presence of peroxidase, reacts with H₂O₂ to produce a highly fluorescent product. nih.govcapes.gov.br This method has demonstrated high sensitivity, with the ability to determine as little as 10 ng of uric acid. nih.govcapes.gov.br Another approach employs poly-(vinylpyrrolidone) templated copper nanoclusters (PVP-CuNCs) as a fluorescence probe. mdpi.com The fluorescence of these nanoclusters is quenched by the H₂O₂ generated from the uricase reaction, and the degree of quenching is proportional to the uric acid concentration. mdpi.com This method has a reported limit of detection of 113 × 10⁻⁹ mol/L. mdpi.com

Nonenzymatic Spectrofluorimetry: Nonenzymatic methods offer an alternative approach by avoiding the use of enzymes. One such technique is based on the ability of uric acid to reduce the catalytic activity of cobalt-doped Prussian blue analogs (Co-PBA). rsc.org Co-PBA can directly oxidize a substrate like 10-acetyl-3,7-dihydroxyphenoxazine (B49719) to produce a fluorescent product. In the presence of uric acid, the catalytic activity of Co-PBA is diminished, leading to a decrease in the fluorescence signal. This change in fluorescence is then correlated with the uric acid concentration. rsc.org This dual-mode platform can also be used for colorimetric detection. rsc.org

Chromatographic Separation Techniques

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for the simultaneous analysis of xanthine (B1682287), uric acid, and other related purine (B94841) metabolites in complex biological samples. These methods offer excellent separation efficiency, high sensitivity, and specificity.

High-Performance Liquid Chromatography (HPLC) with UV and Electrochemical Detection

HPLC is a widely used technique for the simultaneous determination of multiple purine metabolites, including xanthine and uric acid, in a single analytical run. nih.govnih.govmuni.cz Reversed-phase HPLC with a C18 column is a common setup for separating these compounds. researchgate.netnih.gov

UV Detection: UV detection is frequently coupled with HPLC for the analysis of purines. The analytes are separated on the HPLC column and then detected based on their characteristic UV absorbance. A simple isocratic mobile phase, such as a mixture of methanol (B129727) and water, can be used for separation, with detection typically performed at a wavelength around 235 nm or 275 nm. researchgate.netnih.gov The retention times for different purines, such as hypoxanthine (B114508), xanthine, and uric acid, can be optimized by adjusting the mobile phase composition and pH. nih.gov This method has been validated for its linearity, precision, and accuracy in analyzing human plasma and serum. muni.cz

Electrochemical Detection (ECD): For enhanced sensitivity and selectivity, electrochemical detection can be used in conjunction with HPLC. nih.govnih.govantecscientific.com ECD measures the current resulting from the oxidation or reduction of electroactive compounds as they elute from the HPLC column. antecscientific.com This technique is particularly suitable for the analysis of purines, which are electroactive. nih.govnih.gov A dual-pump gradient HPLC system with both UV and electrochemical detectors allows for the comprehensive analysis of a wide range of purine metabolites. nih.gov The limit of detection for xanthine and uric acid using this method can be as low as 0.0005 mg/dL and 0.0001 mg/dL, respectively. nih.gov The versatility of electrochemical sensors allows for their application in various sample matrices and can often minimize the need for extensive sample preparation. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomic Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the comprehensive metabolic profiling of biological samples, including the analysis of purines like xanthine and uric acid. nih.govfrontiersin.org Due to the non-volatile nature of most metabolites, a crucial step in GC-MS analysis is derivatization, which increases the volatility and thermal stability of the target compounds. youtube.com

A common derivatization procedure for metabolites, including purines, is a two-step process involving methoximation followed by silylation. nih.govyoutube.com Methoxyamination protects aldehyde and keto groups, preventing the formation of multiple derivatives from a single compound. youtube.com This is followed by silylation, where a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility. youtube.comnih.gov

Once derivatized, the sample is injected into the GC, where the compounds are separated based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. GC-MS-based metabolomics has been successfully used to identify and quantify altered levels of xanthine and uric acid in urine samples from patients with conditions like xanthinuria and gout. nih.govnih.gov

High-Performance Capillary Electrophoresis

HPCE separates molecules based on their electrophoretic mobility in a narrow capillary filled with an electrolyte solution. colby.edu The application of a high voltage across the capillary generates an electroosmotic flow, which drives all analytes, regardless of their charge, towards the detector. colby.edu This results in sharp peaks and excellent resolution, often exceeding 100,000 theoretical plates. colby.edu

Several advancements in HPCE have further enhanced its utility in purine analysis. For instance, dynamic pH junction multiplexed capillary electrophoresis allows for on-line sample preconcentration, leading to a significant improvement in detection sensitivity. nih.gov This method has achieved detection limits for purine metabolites of less than 8.0 x 10⁻⁸ M using UV absorbance detection. nih.gov Furthermore, coupling HPCE with chemiluminescence (CL) detection has provided a simple and highly sensitive method for determining uric acid, with detection limits as low as 3.5 x 10⁻⁷ M. nih.gov The use of specific buffers and modifiers, such as borate (B1201080) buffers with 2-amino-2-methyl-1-propanol (B13486) and sodium dodecyl sulfate, has enabled the separation of all diagnostic metabolites from major urinary constituents in under three minutes. scispace.com

Table 1: Performance Characteristics of HPCE Methods for Purine Analysis

| Feature | Performance | Citation |

| Separation Efficiency | > 100,000 theoretical plates | colby.edu |

| Analysis Time | < 3 minutes | scispace.com |

| Detection Limit (UV) | < 8.0 x 10⁻⁸ M | nih.gov |

| Detection Limit (CL) | 3.5 x 10⁻⁷ M | nih.gov |

| Sample Volume | Nanoliter range | colby.edu |

Electrochemical and Amperometric Sensing Approaches

Electrochemical and amperometric sensing methods offer a rapid, sensitive, and cost-effective alternative to traditional chromatographic techniques for the detection of xanthine and uric acid. researchgate.netresearchgate.net These approaches are based on the direct electrochemical oxidation of the target analytes at the surface of a modified electrode. researchgate.net

The development of novel electrode materials has been a key focus in advancing these sensing technologies. Glassy carbon electrodes modified with materials like poly(bromocresol purple) have demonstrated excellent electrocatalytic activity towards the simultaneous oxidation of uric acid, xanthine, and hypoxanthine. researchgate.net These modified electrodes can lower the oxidation potential and enhance the peak currents, allowing for sensitive and selective detection. researchgate.net For example, a poly(bromocresol purple) modified electrode achieved detection limits of 0.2 µmol L⁻¹ for uric acid and 0.06 µmol L⁻¹ for xanthine. researchgate.net

Another promising approach involves the use of nanocomposites. A three-dimensional macroporous gold nanoparticle-incorporated reduced graphene oxide–carbon nanotube nanocomposite (GNP/rGO-CNT) has been successfully used for the simultaneous detection of uric acid and xanthine in human saliva and serum. mdpi.comelsevierpure.com This sensor exhibited high sensitivity, selectivity, and good reproducibility in neutral pH. mdpi.comelsevierpure.com Similarly, biosensors based on the immobilization of xanthine oxidase on various nanomaterials, such as gold nanoparticles and multi-walled carbon nanotubes, have shown remarkable performance in detecting xanthine. rsc.orgnih.gov These enzymatic biosensors can achieve very low detection limits, with one study reporting a detection limit of 1.14 nM for xanthine. nih.gov

Table 2: Comparison of Electrochemical Sensors for Xanthine and Uric Acid

| Electrode Modifier | Analytes | Detection Limit | Matrix | Citation |

| Poly(bromocresol purple) | Uric Acid, Xanthine, Hypoxanthine | 0.2 µmol L⁻¹, 0.06 µmol L⁻¹, 0.12 µmol L⁻¹ | Human Serum | researchgate.net |

| GNP/rGO-CNT | Uric Acid, Xanthine | Not specified | Human Saliva & Serum | mdpi.comelsevierpure.com |

| Xanthine Oxidase/Nano-Au/c-MWCNT | Xanthine | 1.14 nM | Fish Extract | nih.gov |

| PEDOT:PSS-AuNPs | Xanthine | Not specified | Food Samples | rsc.org |

Isotopic Dilution Techniques for Purine Turnover Rate Measurement

Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise method for quantifying substances in complex mixtures and is considered a definitive method by many standards organizations. nih.govwikipedia.org This technique involves adding a known amount of an isotopically labeled version of the analyte (the "spike") to a sample. wikipedia.org By measuring the ratio of the naturally occurring analyte to the isotopically labeled spike, the concentration of the analyte in the original sample can be determined with high accuracy. wikipedia.org

In the context of purine metabolism, stable isotope labeling studies are invaluable for tracing the metabolic fate of precursors and measuring the turnover rates of purines like xanthine and uric acid. nih.gov For instance, a method for determining serum uric acid using [1,3-¹⁵N₂]uric acid as the isotopic spike has been developed. nih.gov After equilibration with the serum sample, the uric acid is isolated and derivatized for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov This method has demonstrated high precision, with coefficients of variation for a single measurement ranging from 0.34% to 0.42%. nih.gov

More comprehensive studies have utilized ¹³C-labeled glucose and amino acids to trace the origins of metabolic by-products in cell cultures. pnas.org By tracking the incorporation of these stable isotopes into various metabolites, researchers can identify the sources of secreted by-products and understand the dynamics of metabolic pathways. nih.govpnas.org These techniques, often referred to as stable isotope-resolved metabolomics (SIRM), provide detailed information about metabolic fluxes and the structure of metabolic networks. nih.govmdpi.com

Table 3: Applications of Isotopic Dilution in Purine Research

| Isotopic Label | Analyte(s) | Analytical Technique | Key Finding | Citation |

| [1,3-¹⁵N₂]uric acid | Uric Acid | GC-MS | High precision quantification in serum | nih.gov |

| ¹³C-glucose, ¹³C-amino acids | Metabolic by-products | GC-MS | Identification of by-product sources | pnas.org |

| [¹⁵N]Ser, [¹³C]Gly | Purine nucleotides | GCIB-SIMS | Spatially resolved metabolic imaging | nih.gov |

Emerging Bioanalytical and Biosensor Technologies for Real-Time Monitoring

The development of emerging bioanalytical and biosensor technologies is paving the way for real-time, continuous monitoring of metabolites like xanthine and uric acid. nih.govnyu.edu These technologies are moving beyond traditional laboratory-based assays to provide dynamic information about an individual's metabolic state. nih.gov